3-bromo-1,4-dimethylpyridin-2(1H)-one
Description
Significance of Pyridinone Heterocycles in Synthetic Chemistry
Pyridinone heterocycles are six-membered rings containing a nitrogen atom and a carbonyl group, and they are considered privileged scaffolds in drug discovery. researchgate.net Their ability to act as both hydrogen bond donors and acceptors, combined with their metabolic stability and solubility, makes them attractive components in the design of new therapeutic agents. researchgate.net The 2-pyridone core, in particular, is found in numerous natural products and synthetic compounds with a wide range of biological activities. snnu.edu.cn The development of new synthetic methods to access functionalized 2-pyridones is an active area of research, driven by the need for novel molecules in medicinal chemistry and materials science. snnu.edu.cnresearchgate.net
Overview of Halogenated Pyridinones in Organic Transformations
The introduction of a halogen atom, such as bromine, onto the pyridinone ring dramatically enhances its synthetic utility. Halogenated pyridinones are versatile intermediates, particularly in transition-metal-catalyzed cross-coupling reactions. nih.gov The carbon-bromine bond serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of more complex molecular architectures. nih.gov For instance, 3-bromo-2-pyridone derivatives can be challenging substrates in cross-coupling reactions due to potential catalyst inhibition by the adjacent nitrogen and amino groups, but successful methods have been developed using specific ligands and precatalysts. nih.gov The regioselective halogenation of pyridones is a significant synthetic challenge, and methods to achieve this, such as those based on Sandmeyer and copper-mediated halogenation, are of great interest. researchgate.net
Contextualization of Alkyl Substituents within the Pyridinone Core
Alkyl substituents, such as the two methyl groups in 3-bromo-1,4-dimethylpyridin-2(1H)-one, play a crucial role in modulating the electronic and steric properties of the pyridinone ring. The N-methyl group, for example, influences the solubility and electronic nature of the pyridone system. The methyl group at the 4-position can direct the regioselectivity of further functionalization reactions. For example, in the palladium-catalyzed oxidative olefination of N-substituted pyridones, the reaction typically occurs at the 5-position; however, blocking this position can direct the reaction to the 3-position. snnu.edu.cn The presence and position of alkyl groups can therefore be used to fine-tune the reactivity and properties of the pyridinone scaffold.
Research Landscape and Challenges in Directed Functionalization of Pyridinone Derivatives
The selective functionalization of the pyridinone core is a central theme in contemporary organic synthesis. rsc.org Directing the introduction of new functional groups to specific positions on the ring is often challenging due to the inherent reactivity of the heterocycle. Researchers are actively developing new methods for the regioselective C-H functionalization of pyridines and pyridones. rsc.org These efforts aim to provide more efficient and sustainable routes to complex substituted pyridinones, avoiding the need for pre-functionalized starting materials. The development of robust and selective synthetic methodologies is crucial for exploring the full potential of this important class of compounds in various scientific fields.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1,4-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-4-9(2)7(10)6(5)8/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDLJGMZMWYOFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=C1)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99314-57-5 | |
| Record name | 3-bromo-1,4-dimethylpyridin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Insights into the Reactivity and Transformations of 3 Bromo 1,4 Dimethylpyridin 2 1h One
Reaction Pathways Involving the Bromine Substituent
The carbon-bromine bond at the C3 position is a primary site of reactivity, enabling a variety of substitution and coupling reactions. The electron-withdrawing nature of the pyridinone ring system facilitates several of these transformations.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups that can stabilize the negatively charged intermediate. libretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org
The mechanism involves the initial attack of a nucleophile on the carbon bearing the bromine, followed by the departure of the bromide ion to restore aromaticity. youtube.com
Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Alkoxide | Sodium Methoxide (B1231860) (NaOMe) | 3-methoxy-1,4-dimethylpyridin-2(1H)-one |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 1,4-dimethyl-3-(phenylthio)pyridin-2(1H)-one |
| Amine | Piperidine | 1,4-dimethyl-3-(piperidin-1-yl)pyridin-2(1H)-one |
Palladium-Catalyzed C-X Bond Functionalization (e.g., C-C, C-N, C-O coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org The carbon-bromine bond in 3-bromo-1,4-dimethylpyridin-2(1H)-one is an excellent handle for such transformations, with the reactivity order of halogens generally being I > Br > OTf >> Cl. libretexts.org These reactions share a common catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com
Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) complex.
Transmetalation : A group from an organometallic coupling partner (e.g., organoboron, organotin, organozinc) is transferred to the palladium center, displacing the bromide. youtube.com
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product. youtube.com
This methodology allows for the introduction of a wide array of substituents at the C3 position.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Reagent Example | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Compound | Phenylboronic acid | C-C (Aryl) |
| Heck Coupling | Alkene | Styrene | C-C (Vinyl) |
| Sonogashira Coupling | Terminal Alkyne | Phenylacetylene | C-C (Alkynyl) |
| Buchwald-Hartwig Amination | Amine | Aniline | C-N |
Photoredox Catalysis in Halogenated Pyridinone Transformations
Visible-light photoredox catalysis has emerged as a mild and efficient method for generating reactive intermediates through single-electron transfer (SET) processes. researchgate.net This approach can be applied to activate the C-Br bond in this compound.
In a typical cycle, a photocatalyst, such as [Ru(bpy)₃]²⁺, absorbs visible light and enters an excited state. researchgate.net This excited-state catalyst can then engage in an electron transfer with the bromopyridinone. Through a reductive quenching pathway, the excited photocatalyst can transfer an electron to the bromopyridinone, leading to the formation of a radical anion that fragments to release a bromide ion and a pyridinone-based radical. This radical intermediate can then participate in various synthetic transformations, such as hydrodehalogenation or coupling reactions. beilstein-journals.org This method offers a powerful alternative to traditional thermal reactions for C-Br bond functionalization. beilstein-journals.orgnih.gov
Table 3: Potential Transformations via Photoredox Catalysis
| Reaction Type | Reagent(s) | Intermediate | Product |
|---|---|---|---|
| Hydrodehalogenation | Hantzsch Ester (HEH), Amine Base | Pyridinone Radical | 1,4-dimethylpyridin-2(1H)-one |
| Arylation | Benzene | Pyridinone Radical | 3-phenyl-1,4-dimethylpyridin-2(1H)-one |
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a fundamental reaction in organometallic chemistry used to convert organic halides into highly nucleophilic organometallic reagents. wikipedia.org The reaction involves treating the halide with an organometallic compound, most commonly an organolithium reagent like n-butyllithium (n-BuLi), or with an elemental metal like magnesium. wikipedia.orgethz.ch The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org
Reacting this compound with n-BuLi at low temperatures would result in a rapid bromine-lithium exchange, generating 3-lithio-1,4-dimethylpyridin-2(1H)-one. nih.govias.ac.in This lithiated intermediate is a potent nucleophile and can be trapped with a variety of electrophiles to install new functional groups at the C3 position. Similarly, reaction with magnesium metal can form the corresponding Grignard reagent. nih.gov
Table 4: Functionalization via Metal-Halogen Exchange Intermediates
| Exchange Reagent | Intermediate | Electrophile | Product |
|---|---|---|---|
| n-Butyllithium | 3-Lithio-1,4-dimethylpyridin-2(1H)-one | Carbon Dioxide (CO₂) | 1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
| n-Butyllithium | 3-Lithio-1,4-dimethylpyridin-2(1H)-one | Benzaldehyde | (3-hydroxyphenylmethyl)-1,4-dimethylpyridin-2(1H)-one |
| Magnesium (Mg) | 3-(Bromomagnesio)-1,4-dimethylpyridin-2(1H)-one | Acetone | 3-(2-hydroxypropan-2-yl)-1,4-dimethylpyridin-2(1H)-one |
Reactivity of the Pyridinone Nitrogen Atom
Electrophilic Attack and Alkylation Reactions
The nitrogen atom in the pyridinone ring possesses a lone pair of electrons. In N-H pyridinones, this site is readily deprotonated and alkylated, although competition between N- and O-alkylation is a common challenge. organic-chemistry.org In this compound, the nitrogen is already substituted with a methyl group.
This pre-existing N-alkylation prevents deprotonation-based reactions. However, the nitrogen lone pair can still act as a nucleophile, particularly towards potent electrophiles. The most common reaction of this type is N-alkylation with strong alkylating agents (e.g., methyl iodide, dimethyl sulfate) to form a quaternary pyridinium (B92312) salt. This quaternization process converts the neutral pyridinone into a positively charged species, significantly altering its electronic properties and solubility. While the nucleophilicity of the nitrogen is somewhat attenuated by the delocalization of its lone pair into the aromatic system, the formation of a stable pyridinium salt is a feasible transformation.
Table 5: Potential N-Alkylation Reaction
| Electrophile / Alkylating Agent | Product |
|---|---|
| Methyl Iodide (CH₃I) | 3-bromo-1,4-dimethyl-2-oxo-pyridin-1-ium iodide |
| Dimethyl Sulfate (B86663) ((CH₃)₂SO₄) | 3-bromo-1,4-dimethyl-2-oxo-pyridin-1-ium methyl sulfate |
Protonation and Acid-Base Equilibria Considerations
The acidity of the pyridinone ring is also a key consideration. The parent 2-pyridone is significantly more acidic than a typical amide due to the potential for the conjugate base to be stabilized by aromaticity. stackexchange.com However, in this compound, the presence of electron-donating (methyl) and electron-withdrawing (bromo) substituents modifies the electron density of the ring, thereby influencing the pKa values for both protonation and deprotonation.
| Site of Interaction | Process | Governing Factors |
| Carbonyl Oxygen | Protonation (Base) | Resonance stabilization of the resulting cation. aip.org |
| N-H (in parent pyridinone) | Deprotonation (Acid) | Aromatic stabilization of the conjugate base. stackexchange.com |
Transformations of the Pyridinone Carbonyl Group
The carbonyl group is a central feature of the molecule's reactivity, participating in tautomerism and reduction reactions.
Keto-Enol Tautomerism and its Chemical Implications
Tautomerism is a fundamental equilibrium in 2-pyridone chemistry. aip.org The parent compound, 2-pyridone, exists in a well-documented equilibrium with its aromatic enol tautomer, 2-hydroxypyridine (B17775). wikipedia.orgacs.org However, the presence of the N-methyl group in this compound fundamentally alters this landscape. N-alkylation prevents the formation of the aromatic 2-hydroxypyridine tautomer.
The equilibrium for this compound is therefore between the dominant keto form and a non-aromatic enol form (3-bromo-2-hydroxy-1,4-dimethyl-1,2-dihydropyridine). For most simple carbonyl compounds, the keto form is significantly more stable and thus favored at equilibrium, primarily because the C=O double bond is stronger than a C=C double bond. libretexts.orglibretexts.org Consequently, this compound exists almost exclusively in its keto (pyridinone) form under normal conditions. This has significant chemical implications, as the reactivity will be characteristic of a cyclic amide and an electron-rich diene system, rather than a phenol-like aromatic ring. masterorganicchemistry.com
Reduction Reactions
The carbonyl group of the pyridinone ring is susceptible to reduction by hydride-donating reagents. The reduction of aldehydes and ketones to alcohols is a standard transformation in organic synthesis, commonly achieved with reagents like sodium borohydride (NaBH₄) or the more powerful lithium aluminum hydride (LiAlH₄). libretexts.org
In the case of this compound, treatment with a suitable reducing agent would be expected to convert the carbonyl group into a hydroxyl group. This reaction would yield 3-bromo-1,4-dimethyl-1,2-dihydropyridin-2-ol. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to give the final alcohol product. libretexts.org
Electrophilic Aromatic Substitution on the Pyridinone Ring
While pyridine (B92270) itself is highly deactivated towards electrophilic aromatic substitution (EAS), the 2-pyridone ring is an activated system. wikipedia.org The reactivity and regioselectivity of EAS on this compound are controlled by the combined directing effects of its substituents. The general mechanism for EAS involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized cationic intermediate (a Wheland intermediate), followed by deprotonation to restore aromaticity. makingmolecules.comlumenlearning.com
The directing effects of the substituents on the pyridinone ring are as follows:
N-Methyl (Amide Group): The nitrogen atom is a powerful activating group, donating electron density into the ring via resonance. It directs incoming electrophiles to the ortho (C3) and para (C5) positions.
C4-Methyl Group: This is a weakly activating group through hyperconjugation and inductive effects, directing to the ortho positions (C3 and C5).
C3-Bromo Group: Halogens are deactivating groups due to their inductive electron withdrawal but are ortho, para-directors because of resonance electron donation. It directs towards the C5 (para) position.
Considering these effects, all substituents cooperatively direct an incoming electrophile to the C5 position. The C3 position is already blocked by the bromine atom. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts reactions are predicted to occur selectively at the C5 position.
| Substituent | Position | Electronic Effect | Directing Influence |
| -N(CH₃)- (amide) | 1 | Activating (Resonance) | C3 (blocked), C5 |
| -CH₃ | 4 | Activating (Inductive/Hyperconjugation) | C3 (blocked), C5 |
| -Br | 3 | Deactivating (Inductive), Directing (Resonance) | C5 |
Radical Reactions Involving Pyridinone Radicals
The carbon-bromine bond in this compound serves as a functional handle for initiating radical reactions. Homolytic cleavage of the C-Br bond, which can be induced photochemically or with a radical initiator like AIBN (2,2'-azobis(isobutyronitrile)), would generate a pyridinone radical at the C3 position.
This reactive intermediate can participate in various transformations:
Dehalogenation: In the presence of a hydrogen atom donor such as tributyltin hydride (Bu₃SnH), the radical can be quenched, resulting in the formation of 1,4-dimethylpyridin-2(1H)-one. This is a common method for the reduction of alkyl and aryl halides. libretexts.orglibretexts.org
Intermolecular Additions: Pyridyl radicals generated from halopyridines are known to add across olefinic double bonds in anti-Markovnikov hydroarylation reactions. nih.gov The C3-pyridinone radical could similarly engage in additions to electron-rich or electron-deficient alkenes to form new carbon-carbon bonds.
Chain Reactions: The generated radical can act as a chain carrier in radical chain reactions, propagating the transformation. lumenlearning.com
Cyclization and Rearrangement Reactions of Substituted Pyridinones
The 3-bromo substituent is a key feature that enables a wide range of cyclization reactions, particularly those mediated by transition metals. The C-Br bond is a classic starting point for cross-coupling reactions, which can be adapted for the synthesis of fused ring systems.
Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) can be performed at the C3 position. If the coupling partner contains another reactive functional group, a subsequent intramolecular cyclization can occur to build a new ring fused to the pyridinone core.
Hetaryne Cyclization: In some systems, treatment of 3-bromo-2-aminopyridines with a strong base can generate a reactive hetaryne intermediate, which undergoes cyclization. researchgate.net
[2+2+2] Cycloadditions: Pyridone derivatives can be synthesized via cobalt-catalyzed [2+2+2] cycloaddition reactions, indicating the utility of the pyridinone scaffold in constructing complex polycyclic systems. acs.org
These strategies allow for the elaboration of the this compound framework into more complex, polycyclic architectures, highlighting its value as a versatile synthetic intermediate.
Advanced Spectroscopic and Structural Characterization of 3 Bromo 1,4 Dimethylpyridin 2 1h One
Vibrational Spectroscopy (FT-IR and FT-Raman) for Molecular Structure Elucidation
The FT-IR spectrum of a related compound, 5-bromo-3,4-dimethylpyridin-2(1H)-one, is expected to show a characteristic C=O stretching vibration for the lactam carbonyl group at approximately 1650 cm⁻¹. This absorption is a strong indicator of the pyridinone ring system. Other significant bands would include those corresponding to C-H stretching of the methyl groups and the aromatic ring, C-N stretching, and vibrations involving the C-Br bond.
FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-C and C-H vibrations of the methyl substituents. Theoretical calculations, such as those performed using density functional theory (DFT), can be employed to predict the vibrational frequencies and assist in the assignment of the experimental bands observed in both FT-IR and FT-Raman spectra. sigmaaldrich.com
Table 1: Predicted and Observed Vibrational Frequencies for Related Brominated Pyridine (B92270) Derivatives
| Functional Group | Predicted Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) (Related Compounds) | Reference |
| C=O Stretch (Lactam) | ~1650 | ~1650 | |
| C-H Stretch (Aromatic) | 3000-3100 | Not specified | |
| C-H Stretch (Methyl) | 2850-3000 | Not specified | |
| C-N Stretch | 1200-1350 | Not specified | |
| C-Br Stretch | 500-650 | Not specified |
Note: Specific experimental data for 3-bromo-1,4-dimethylpyridin-2(1H)-one is not available. The data is based on predictions and observations from closely related compounds.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and stereochemistry of a molecule. For this compound, ¹H and ¹³C NMR spectroscopy would provide definitive evidence for the arrangement of the substituents on the pyridinone ring.
In the ¹H NMR spectrum, distinct signals are expected for the two methyl groups (N-methyl and C4-methyl) and the vinyl proton on the pyridinone ring. The chemical shifts of these protons would be influenced by the electronic effects of the bromine atom and the carbonyl group. For the related 5-bromo-3,4-dimethylpyridin-2(1H)-one, the methyl groups are predicted to appear as singlets in the range of δ 2.1–2.5 ppm.
Table 2: Predicted NMR Chemical Shifts for this compound and Related Compounds
| Nucleus | Predicted Chemical Shift (ppm) (Related Compounds) | Reference |
| ¹H (N-CH₃) | Not specified | |
| ¹H (C4-CH₃) | 2.1–2.5 | |
| ¹H (C5-H) | Not specified | |
| ¹³C (C=O) | ~165 | |
| ¹³C (C-Br) | Not specified | |
| ¹³C (Ring Carbons) | Not specified | |
| ¹³C (N-CH₃) | Not specified | |
| ¹³C (C4-CH₃) | Not specified |
Note: Specific experimental NMR data for this compound is not available. The data is based on predictions for closely related compounds.
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Obtaining suitable single crystals of this compound would allow for the precise measurement of bond lengths, bond angles, and intermolecular interactions.
While specific crystallographic data for the title compound is not available, analysis of related brominated pyridone structures suggests that the pyridone ring would be largely planar. The bromine atom and methyl groups would be located in the plane of the ring. The crystal packing would likely be influenced by intermolecular interactions such as hydrogen bonding (if applicable) and dipole-dipole interactions involving the carbonyl group. For instance, the crystal structure of 6-bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one reveals a planar molecule. nih.gov
Table 3: Representative Crystallographic Data for a Related Brominated Heterocyclic Compound (6-bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 21.7981 (4) | nih.gov |
| b (Å) | 3.9929 (1) | nih.gov |
| c (Å) | 20.6636 (3) | nih.gov |
| β (°) | 95.398 (1) | nih.gov |
| Volume (ų) | 1790.53 (6) | nih.gov |
Note: This data is for a related compound and serves as an example of the type of information obtained from an SCXRD study.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly important for confirming the elemental composition of a molecule.
For this compound, HRMS would be used to validate the molecular ion [M+H]⁺, confirming the molecular formula C₇H₈BrNO. The mass spectrum would exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by two mass units (M and M+2). docbrown.info
Electron ionization (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways. mdpi.com The fragmentation pattern would provide valuable structural information by identifying characteristic neutral losses and fragment ions, which can be pieced together to confirm the connectivity of the molecule. Predicted fragmentation could involve the loss of a methyl radical, carbon monoxide, or the bromine atom.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes | Reference |
| [M]⁺ | 201/203 | Molecular ion with bromine isotope pattern | |
| [M+H]⁺ | 202/204 | Protonated molecular ion (ESI) | |
| [M-CH₃]⁺ | 186/188 | Loss of a methyl group | |
| [M-CO]⁺ | 173/175 | Loss of carbon monoxide | |
| [M-Br]⁺ | 122 | Loss of the bromine atom |
Note: Specific experimental mass spectrometry data for this compound is not available. The data is based on theoretical predictions and common fragmentation patterns.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The pyridinone ring in this compound is a chromophore that is expected to exhibit characteristic absorptions in the UV region.
Substituted pyridones typically show absorption maxima corresponding to π→π* transitions. The presence of the bromine atom and the methyl groups will influence the energy of these transitions through inductive and mesomeric effects, causing shifts in the absorption wavelengths (λmax) compared to the unsubstituted pyridone. While specific experimental data is not available, related compounds suggest that the absorption maxima would likely fall in the 250-350 nm range.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)
Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light. This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit optical activity, and chiroptical spectroscopy is not applicable for its characterization.
Theoretical and Computational Studies of 3 Bromo 1,4 Dimethylpyridin 2 1h One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve, or approximate, the Schrödinger equation for a given molecular system.
Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict and simulate molecular geometries and electronic properties. DFT calculations for 3-bromo-1,4-dimethylpyridin-2(1H)-one would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost researchgate.netekb.eg.
The primary output of a DFT calculation is the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. This provides precise, three-dimensional information on bond lengths, bond angles, and dihedral angles. The electronic structure, describing the distribution of electrons within the molecule, is also determined, offering insights into the molecular orbitals and charge distribution.
Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP)
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length (Å) | C2=O8 | ~1.22 |
| Bond Length (Å) | C3-Br7 | ~1.89 |
| Bond Length (Å) | N1-C2 | ~1.38 |
| Bond Length (Å) | N1-C6 | ~1.37 |
| Bond Angle (°) | O8=C2-N1 | ~123.5 |
| Bond Angle (°) | Br7-C3-C4 | ~118.0 |
| Dihedral Angle (°) | C6-N1-C2-C3 | ~0.0 |
Ab Initio Methods (e.g., MP2) for Higher-Level Electronic Structure Analysis
Ab initio methods are quantum chemistry calculations based directly on theoretical principles without the inclusion of experimental data. Møller-Plesset perturbation theory of the second order (MP2) is a widely used ab initio method that improves upon the Hartree-Fock approach by including electron correlation effects. While computationally more demanding than DFT, MP2 calculations can provide more accurate electronic energies and a more refined description of the electronic structure, serving as a valuable benchmark for DFT results.
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species nih.gov. The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character researchgate.net.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity nih.gov. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be distributed over the π-system of the pyridinone ring and the lone pairs of the bromine and oxygen atoms, while the LUMO would likely be located over the π-antibonding orbitals of the ring and the carbonyl group.
Illustrative FMO Properties for this compound
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It illustrates the charge distribution by mapping the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are favorable for nucleophilic attack. Green areas represent neutral potential.
For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The area around the bromine atom would also exhibit negative potential. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the methyl groups, indicating these as potential sites for nucleophilic interaction.
Reactivity Indices and Fukui Functions
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Electronegativity (χ): The ability of a molecule to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
While these global indices describe the molecule as a whole, Fukui functions provide insight into local reactivity, identifying which specific atoms within the molecule are most reactive. The Fukui function determines the change in electron density at a given point in the molecule when an electron is added or removed. This allows for the precise identification of the most likely sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated).
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. This method is particularly useful for studying intramolecular charge transfer, electron delocalization, and hyperconjugative interactions.
NBO analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled "donor" orbital to an empty "acceptor" orbital. In this compound, significant interactions would be expected, including:
Delocalization of the oxygen and bromine lone pairs into the antibonding π* orbitals of the pyridinone ring.
Hyperconjugative interactions between the σ bonds of the methyl groups and the π* orbitals of the ring.
Conformational Analysis and Energy Landscape Exploration
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of molecules like this compound. nih.govmdpi.com Conformational analysis focuses on identifying the stable three-dimensional arrangements of atoms (conformers) and the energy barriers for interconversion between them. For this compound, the primary degrees of conformational freedom involve the rotation of the two methyl groups: one attached to the nitrogen atom (N1) and the other to the carbon atom at position 4 (C4).
The rotation of the N-methyl group is generally associated with a low energy barrier, typically in the range of 1-3 kcal/mol. The potential energy surface for this rotation would likely show three minima, corresponding to staggered conformations relative to the adjacent atoms in the ring. Similarly, the rotation of the C4-methyl group will also have a characteristic rotational barrier. The planarity of the pyridinone ring itself is expected to be largely maintained across these low-energy conformations.
Table 1: Hypothetical Relative Energies of Conformers of this compound
| Conformer | Dihedral Angle (H-N1-C2=O) | Dihedral Angle (H-C4-C3=C2) | Relative Energy (kcal/mol) |
| A | 0° | 0° | 0.00 (Global Minimum) |
| B | 0° | 60° | 1.52 |
| C | 60° | 0° | 0.89 |
| D | 60° | 60° | 2.41 |
Note: The data in this table is illustrative and based on typical rotational barriers for methyl groups in similar chemical environments. Actual values would require specific DFT calculations.
Investigation of Aromaticity and Tautomeric Equilibria
The aromaticity of the this compound ring system is a subject of theoretical interest. The parent 2-pyridone exists in a tautomeric equilibrium with 2-hydroxypyridine (B17775). wikipedia.org However, in the case of this compound, the nitrogen atom is alkylated, which quenches the possibility of this tautomerism. Therefore, the molecule is locked in the pyridin-2-one form.
Computational methods can quantify the degree of aromaticity using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). worldscientific.com NICS calculations involve placing a "ghost" atom at the center of the ring and calculating the magnetic shielding. Negative NICS values are indicative of aromatic character. The HOMA index, on the other hand, is based on the analysis of bond lengths, where a value close to 1 indicates high aromaticity.
Table 2: Expected Aromaticity Indices for this compound and Related Compounds
| Compound | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |
| Benzene | 0.979 | -7.6 | -10.2 |
| Pyridine (B92270) | 0.965 | -4.8 | -9.9 |
| 2-Pyridone | 0.750 | -2.1 | -6.5 |
| This compound | Predicted < 0.75 | Predicted > -2.1 | Predicted > -6.5 |
Note: The values for this compound are predicted based on the expected electronic effects of the substituents and the carbonyl group. Precise values would require dedicated computational analysis.
Reaction Mechanism Elucidation through Potential Energy Surface (PES) Mapping
Potential Energy Surface (PES) mapping is a fundamental computational technique used to elucidate reaction mechanisms. It involves calculating the potential energy of a system of reacting molecules as their geometries change along a reaction coordinate. wikipedia.org Key features of a PES include minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent transition states. wikipedia.org
For this compound, PES mapping could be employed to study various potential reactions, such as electrophilic aromatic substitution, nucleophilic attack at the carbonyl carbon, or reactions involving the methyl groups. For instance, the mechanism of further bromination or nitration of the pyridinone ring could be investigated. The calculations would identify the transition state structures and the activation energies for substitution at different positions on the ring, thereby predicting the regioselectivity of the reaction.
The process would typically involve:
Optimizing the geometries of the reactants and products.
Locating the transition state structure connecting them.
Calculating the intrinsic reaction coordinate (IRC) to confirm that the transition state correctly links the reactants and products.
While no specific PES mapping studies have been published for this compound, this theoretical approach is a standard and powerful method for understanding the reactivity of organic molecules.
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational quantum chemistry, particularly DFT, is widely used for the prediction of spectroscopic properties such as vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. nih.govstenutz.euacs.orgsemanticscholar.org These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
Vibrational Frequencies: The calculation of vibrational frequencies involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). q-chem.comwisc.edu Diagonalization of this matrix yields the vibrational modes and their corresponding frequencies. Theoretical calculations on pyridine and its derivatives have shown good agreement with experimental vibrational spectra, although calculated harmonic frequencies are often scaled to account for anharmonicity. acs.orgresearchgate.net For this compound, characteristic vibrational modes would include the C=O stretch, C-Br stretch, C-N and C-C ring stretching modes, and various C-H bending and stretching modes of the methyl groups and the ring.
NMR Chemical Shifts: The prediction of NMR chemical shifts is another key application of computational chemistry. Methods like the Gauge-Independent Atomic Orbital (GIAO) method are commonly used in conjunction with DFT to calculate the isotropic magnetic shielding constants for each nucleus. nih.gov These shielding constants are then converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane). The accuracy of predicted NMR shifts is generally good, often within 0.2-0.3 ppm for ¹H and 2-5 ppm for ¹³C, which is sufficient for distinguishing between different isomers or conformations. nih.gov
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Property | Predicted Value |
| Vibrational Frequencies (cm⁻¹) | |
| C=O Stretch | ~1650 |
| C-Br Stretch | ~600 |
| N-CH₃ Stretch | ~1100 |
| C-CH₃ Stretch | ~1250 |
| ¹³C NMR Chemical Shifts (ppm) | |
| C2 (C=O) | ~160 |
| C3 (C-Br) | ~105 |
| C4 (C-CH₃) | ~145 |
| C5 | ~115 |
| C6 | ~135 |
| N-CH₃ | ~35 |
| C-CH₃ | ~20 |
| ¹H NMR Chemical Shifts (ppm) | |
| H5 | ~6.5 |
| H6 | ~7.5 |
| N-CH₃ | ~3.4 |
| C-CH₃ | ~2.2 |
Note: This table presents illustrative data based on typical values for similar functional groups and molecular environments. Accurate predictions would require specific quantum chemical calculations for this compound.
Advanced Applications and Role in Synthetic Methodologies
Role as a Building Block in Complex Molecule Synthesis
The structure of 3-bromo-1,4-dimethylpyridin-2(1H)-one, featuring a reactive C-Br bond on a stable heterocyclic core, makes it a valuable building block for the construction of more elaborate molecules. The bromine atom acts as a versatile handle for introducing molecular complexity through various cross-coupling reactions.
The bromo-pyridone scaffold is instrumental in annulation reactions, which are processes that build new rings onto an existing molecular framework. Research on related compounds shows that the bromine atom is an ideal site for intramolecular coupling reactions to form polycyclic systems. For instance, Pd(0)-mediated intramolecular α-arylation of a lactam has been employed as a key step in the rapid assembly of the tricyclic core of lupin alkaloids, starting from a bromopyridone derivative. researchgate.net Such strategies demonstrate the potential of this compound to serve as a starting point for creating fused heterocyclic systems through palladium-catalyzed cyclization processes. acs.org The C-Br bond can participate in cascade reactions, enabling the efficient, one-pot synthesis of complex polycyclic structures. acs.org
The reactivity of both the 3- and 5-positions of the N-methyl-2-pyridone ring has been noted to be comparable, as shown in electrophilic bromination studies. snnu.edu.cn This suggests that the 3-bromo position on the target compound is a viable and reactive site for functionalization. Palladium-catalyzed reactions on haloarenes, including pyridones, can lead to the formation of new rings via cycloisomerization without requiring ortho functional groups, broadening the scope of possible annulation strategies. acs.org
Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse molecules for screening in drug discovery and other fields. The this compound scaffold is well-suited for DOS due to the reliable reactivity of its C-Br bond. This bond serves as a key functional handle for introducing a wide array of substituents via cross-coupling chemistry. snnu.edu.cnresearchgate.net
Studies on N-methyl-5-bromo-2-pyridone have explicitly noted that the C-Br bond is a "straightforward handle for further functionalization such as C–C and C–N coupling under palladium or copper catalysis." snnu.edu.cn This allows for the systematic modification of the pyridone core, generating a library of analogues with diverse chemical properties. The ability to use alkaloids and other complex natural product scaffolds as a source for generating chiral molecular diversity highlights the value of versatile building blocks like bromopyridones in creating novel molecular libraries for biological screening. researchgate.net
A summary of representative coupling reactions utilized with the bromo-pyridone scaffold is presented below.
| Reaction Type | Catalyst/Reagents | Substrate Example | Application | Ref |
| Suzuki Coupling | Pd Catalyst, Base | 3-bromo-2-pyridone derivatives | C-C Bond Formation | researchgate.net |
| Olefination | Pd(OAc)₂, Cu(OAc)₂ or Ag(I) oxidant | N-methyl-5-bromo-2-pyridone | C-C Bond Formation | snnu.edu.cn |
| Arylation | Pd Catalyst, Ag₂CO₃ | N-substituted 2-pyridones | C-C Bond Formation | snnu.edu.cn |
| Intramolecular α-Arylation | Pd(0) | 6-bromopyridone derivative | Heterocycle Annulation | researchgate.net |
Applications in Catalysis and Ligand Design
The 2-pyridone structure is notable for its dual role in catalysis: it can be a precursor to a catalytic species or act directly as a ligand to a metal center.
The 2-pyridone ring system, including its derivatives, has emerged as a highly effective ligand scaffold in coordination chemistry and catalysis. wikipedia.orgnsf.gov Specifically, 2-pyridone derivatives are used as external, ancillary ligands that can significantly enhance the reactivity and selectivity of metal catalysts, particularly palladium. researchgate.netacs.org
In palladium-catalyzed C-H functionalization reactions, 2-pyridone ligands have been shown to be crucial for achieving high reactivity. researchgate.net They are thought to assist in the dissociation of palladium acetate (B1210297) trimers to generate more active catalytic species and can accelerate the rate-limiting C-H activation step. acs.orgacs.org Mechanistic studies suggest that pyridone ligands may play a novel role in enhancing the rate and enantioselectivity of key steps in the catalytic cycle, such as the insertion of an arylpalladium species into a chiral mediator. nsf.gov
Furthermore, bromo-2-pyridone derivatives have been shown to directly coordinate with metal centers to form stable complexes. For example, 3-bromo-2-pyridone has been used to synthesize hexakis(3-bromo-2-pyridone)copper(II) perchlorate (B79767), where six pyridone molecules act as ligands coordinating to a central copper(II) ion through their oxygen atoms. tandfonline.com Similarly, 4-bromo- and 5-bromo-2-pyridone have been used to create bichloride-bridged chains of copper(II) ions. bohrium.com These examples confirm the capability of the bromo-2-pyridone scaffold to function as a ligand in creating discrete coordination complexes.
While the 2-pyridone moiety itself is an effective ligand, the bromo-substituent in this compound also allows the molecule to serve as a precursor for more complex catalytic systems. The C-Br bond can be replaced through cross-coupling reactions to attach other functionalities, such as phosphine (B1218219) groups or other coordinating moieties. This transforms the simple pyridone into a more sophisticated, potentially multidentate, ligand designed for a specific catalytic application. The initial bromo-pyridone thus acts as a readily available platform for the synthesis of tailored ligands.
Development in Material Science (excluding biological materials)
The unique electronic and coordination properties of the bromo-2-pyridone scaffold lend themselves to applications in material science. Research has focused on creating coordination complexes with interesting physical and structural properties.
A notable example is the synthesis of two polymorphs of hexakis(κ(O)-3-bromo-2-pyridone)copper(II) bis(perchlorate) from the reaction of copper perchlorate and 3-bromo-2-pyridone. tandfonline.com These materials exhibit fascinating structural and physical behaviors dependent on temperature.
The complexes display a dynamic Jahn-Teller effect, a geometric distortion of a non-linear molecular system that reduces its symmetry and energy. tandfonline.com This distortion is temperature-dependent, and one of the polymorphs undergoes a destructive phase transition at approximately 200 K. tandfonline.com Such phase transitions can alter the material's properties, including its color, leading to thermochromic behavior. While the observed color change was deemed too subtle for practical temperature-sensing applications, the study demonstrates that the bromo-pyridone scaffold can be used to construct crystalline materials with dynamic, stimuli-responsive properties. tandfonline.com
Properties of [Hexakis(3-bromo-2-pyridone)copper(II)] Perchlorate Polymorphs
| Property | Polymorph 1 (α-phase) | Polymorph 2 (β-phase) |
|---|---|---|
| Crystal System | Triclinic (P-1) | Monoclinic (P2₁/n) |
| Key Feature | Undergoes a destructive phase transition near 200 K. | Exhibits a similar Jahn-Teller distortion to the α-phase. |
| Observed Phenomenon | Temperature-dependent Jahn-Teller distortion. | Orthorhombic Jahn-Teller distortion. |
| Potential Application | Thermochromic materials (limited practical use noted). tandfonline.com | Advanced functional materials. |
Exploration of Nonlinear Optical (NLO) Properties
There is no available research data or scientific literature that specifically investigates the nonlinear optical (NLO) properties of this compound. The exploration of NLO materials is an active area of research, with studies often focusing on organic molecules that possess large hyperpolarizability. journaleras.comresearchgate.netacs.orgnih.gov These properties are crucial for applications in optoelectronics and photonics. journaleras.com Theoretical and computational methods, such as Density Functional Theory (DFT), are frequently employed to predict the NLO response of novel molecular structures. journaleras.comnih.gov However, no such computational or experimental studies have been published for this compound.
Potential in Functional Materials (e.g., liquid crystals as chiral dopants)
Currently, there is no published research exploring the potential of this compound as a functional material, specifically as a chiral dopant in liquid crystals. The introduction of chiral molecules into an achiral liquid crystal host is a standard method to induce a helical structure, leading to the formation of cholesteric phases. researchgate.netresearchgate.netmdpi.com The effectiveness of a chiral dopant is quantified by its helical twisting power. While various chiral compounds are investigated for these applications, the suitability and performance of this compound in this context have not been reported. Some pyridone derivatives have been noted for their potential in the synthesis of liquid crystals, but this has not been extended to the specific role of chiral dopants for the compound . researchgate.net
Future Research Directions and Perspectives
Development of Novel Stereoselective Synthetic Routes
While 3-bromo-1,4-dimethylpyridin-2(1H)-one itself is achiral, it serves as a valuable precursor for the synthesis of chiral molecules. Future research could focus on stereoselective transformations at various positions on the pyridinone ring. The stereoselective synthesis of related pyridinone structures has been accomplished through methods like the nucleophilic addition of Grignard reagents to chiral pyridinium (B92312) salts. nih.gov
Key research opportunities include:
Atropisomeric Scaffolds: Introducing a bulky substituent at the C3-position by displacing the bromine atom could lead to axially chiral biaryl or heteroaryl compounds. The investigation of reaction conditions that favor the formation of a single atropisomer would be a significant contribution.
Asymmetric C-H Functionalization: Developing catalytic methods for the enantioselective functionalization of the C4-methyl group would provide access to a new class of chiral building blocks.
Diastereoselective Reactions: For derivatives of this compound that contain existing stereocenters, investigating the diastereoselectivity of reactions at the pyridinone core would be crucial for applications in complex molecule synthesis.
A summary of potential stereoselective approaches is presented in Table 1.
| Approach | Description | Potential Chiral Product |
|---|---|---|
| Asymmetric Cross-Coupling | Using a chiral catalyst to couple an achiral nucleophile at the C3-position, potentially leading to atropisomerism if the coupled group is sterically demanding. | Axially chiral biaryl pyridinones |
| Chiral Auxiliary-Guided Synthesis | Temporarily attaching a chiral auxiliary to the molecule to direct stereoselective transformations at the C5 or C6 positions. | Enantioenriched functionalized pyridinones |
| Asymmetric C-H Activation | Employing a chiral transition metal catalyst to functionalize the C4-methyl group in an enantioselective manner. | Pyridinones with a chiral side chain |
Investigation of Unexplored Reactivity Patterns
The reactivity of this compound is largely dictated by its C-Br bond, but other sites on the molecule also offer potential for chemical modification. A systematic investigation into its reactivity would expand its utility as a synthetic intermediate.
Future studies should explore:
Advanced Cross-Coupling Reactions: While Suzuki and Sonogashira couplings are common, exploring a wider range of modern cross-coupling reactions (e.g., Buchwald-Hartwig amination, Stille coupling, Negishi coupling) at the C3-position would enable the introduction of diverse functionalities. The synthesis of various 3-bromo-2-[(N-substituted)amino]pyridines highlights the utility of the C-Br bond for building molecular complexity. researchgate.net
Regioselective C-H Activation: Beyond the methyl groups, the C5 and C6 positions are potential targets for direct C-H functionalization. Developing conditions to selectively activate one of these C-H bonds over others would be a powerful tool for creating highly substituted pyridinone derivatives.
Photoredox Catalysis: Utilizing visible-light photoredox catalysis could unlock novel reaction pathways, such as radical-based substitutions of the bromine atom or functionalization at other positions under mild conditions.
Ring Transformations: Investigating ring-opening or ring-expansion reactions could transform the pyridinone core into other valuable heterocyclic systems.
Table 2 outlines potential derivatization reactions that warrant investigation.
| Reaction Type | Reagents/Catalyst | Potential Product |
|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | 3-Aryl-1,4-dimethylpyridin-2(1H)-one |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | 3-Amino-1,4-dimethylpyridin-2(1H)-one |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 3-Alkynyl-1,4-dimethylpyridin-2(1H)-one |
| C-H Arylation (C6-position) | Aryl halide, Pd catalyst | 3-Bromo-6-aryl-1,4-dimethylpyridin-2(1H)-one |
Integration with Flow Chemistry and Automated Synthesis
The translation of synthetic procedures from batch to continuous flow processing offers significant advantages in terms of safety, scalability, and efficiency. The synthesis of pyridines and dihydropyridines has been successfully demonstrated in continuous flow microwave reactors. beilstein-journals.orgnih.govresearchgate.net Future work on this compound should focus on integrating its synthesis and derivatization into such automated systems.
Key research goals include:
Flow Synthesis of the Core Structure: Developing a robust, multi-step flow process for the synthesis of this compound from simple starting materials. This would enable safe on-demand production and avoid the isolation of potentially hazardous intermediates.
Automated Library Generation: Coupling a flow reactor to automated purification and analysis systems would allow for the rapid generation of a library of derivatives. For example, by flowing the core molecule with a stream of different boronic acids, a diverse set of 3-aryl pyridinones could be synthesized and screened for desired properties.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry provides powerful tools for understanding and predicting chemical behavior. Theoretical studies have been used to investigate the tautomerism, geometries, and spectroscopic properties of pyridinones and related systems. wayne.edunih.govnih.gov Applying these methods to this compound could accelerate its development.
Future computational studies could focus on:
Reaction Mechanism and Selectivity: Using Density Functional Theory (DFT) to model the transition states and reaction pathways for cross-coupling and C-H activation reactions. This could help in optimizing reaction conditions and predicting regioselectivity.
Tautomeric and Conformational Analysis: While N-methylation strongly favors the pyridone tautomer over the 2-hydroxypyridine (B17775) form, computational analysis can precisely quantify this preference. chemtube3d.com Furthermore, for flexible derivatives, computational modeling can predict the most stable conformers.
Prediction of Physicochemical Properties: Calculating properties such as HOMO/LUMO energy levels, electrostatic potential maps, and dipole moments to predict the molecule's electronic behavior, solubility, and potential for intermolecular interactions. wuxibiology.com This data is invaluable for designing molecules for specific material or biological applications.
Table 3 lists key parameters for a prospective computational investigation.
| Computational Method | Property to Investigate | Research Goal |
|---|---|---|
| Density Functional Theory (DFT) | Transition state energies for C-H activation | Predicting regioselectivity and optimizing catalyst choice |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra of derivatives | Designing novel chromophores for dye applications |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bond strengths and non-covalent interactions | Understanding stability and intermolecular packing |
| Ab Initio Molecular Dynamics (AIMD) | Behavior in explicit solvent | Predicting solvation effects and reaction dynamics |
Exploration of New Non-Biological Material Applications
While pyridinone scaffolds are common in medicinal chemistry, their potential in materials science is less explored. nih.gov The unique combination of a polar lactam ring and a versatile bromine handle makes this compound an attractive building block for novel functional materials.
Prospective research areas include:
Organic Electronics: Using the molecule as a building block for π-conjugated oligomers or polymers via repetitive cross-coupling reactions. The electron-withdrawing nature of the pyridinone core could be used to tune the electronic properties of materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Coordination Polymers and Frameworks: Employing the pyridinone oxygen atom as a coordinating site for metal ions. This could lead to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or porous properties.
Functional Dyes and Sensors: Synthesizing derivatives with push-pull electronic structures by coupling electron-donating groups at the C3-position. Such molecules could exhibit interesting photophysical properties, such as solvatochromism or fluorescence, making them candidates for use as sensors or molecular probes.
Q & A
Q. What are the optimized methods for synthesizing 3-bromo-1,4-dimethylpyridin-2(1H)-one?
The compound can be synthesized via direct bromination of 1,4-dimethylpyridin-2(1H)-one using bromine (Br₂) in aqueous media under controlled heating (60–80°C). A multi-step approach may involve halogenation followed by methylation, as seen in analogous systems. For example, tert-butoxybis(dimethylamino)methane and ammonium acetate have been used to cyclize brominated intermediates into pyridinone derivatives . Yield optimization requires careful stoichiometric control of bromine and inert atmosphere conditions to prevent over-halogenation.
Q. How is this compound characterized spectroscopically?
Key techniques include:
- ¹H/¹³C NMR : Peaks for the methyl groups (δ ~2.3–2.5 ppm for ¹H; δ ~20–25 ppm for ¹³C) and the pyridinone ring protons (δ ~6.0–7.5 ppm for ¹H; δ ~100–150 ppm for ¹³C).
- HRMS : Exact mass analysis confirms the molecular formula (e.g., [M+H]⁺ calculated for C₇H₈BrNO: 214.9784).
- IR : Stretching vibrations for C=O (~1650–1700 cm⁻¹) and C-Br (~550–650 cm⁻¹) .
Q. What purification strategies are effective for isolating this compound?
Recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients (e.g., 2:1 ratio) effectively removes unreacted starting materials and byproducts. Monitoring via TLC (Rf ~0.3 in ethyl acetate/hexane) ensures purity .
Advanced Research Questions
Q. How does palladium catalysis influence site-selectivity in functionalizing this compound?
Pd(OAc)₂-catalyzed dehydrogenative Heck reactions (DHR) preferentially functionalize the C3 or C5 positions of the pyridinone ring. Steric and electronic effects dictate selectivity: electron-deficient acrylates favor C3 substitution, while bulky ligands shift reactivity to C5. Mechanistic studies using deuterated solvents (e.g., CD₃CO₂D) reveal H/D exchange at C5, suggesting reversible protonation during catalysis .
Q. What mechanistic insights explain contradictory bromination yields in pyridinone derivatives?
Discrepancies arise from competing pathways: electrophilic bromination vs. radical-mediated side reactions. Kinetic studies under varying temperatures and Br₂ concentrations can identify optimal conditions. For example, controlled dropwise addition of Br₂ in water at 70°C minimizes di-bromination byproducts .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations assess frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For instance, the LUMO distribution on the bromine-substituted carbon indicates susceptibility to Suzuki-Miyaura coupling. Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS to optimize reaction barriers .
Q. What safety protocols are recommended for handling brominated pyridinones?
Q. How is isotopic labeling (e.g., deuterium) applied to study metabolic pathways of this compound?
H/D exchange at C5 (via Pd-catalyzed deuteration in CD₃CO₂D) enables tracking of metabolic stability in vitro. LC-MS analysis of deuterated vs. non-deuterated compounds in hepatocyte assays quantifies oxidative degradation .
Q. What strategies resolve discrepancies in biological activity data for brominated pyridinones?
Replicate assays under standardized conditions (e.g., ATP-binding cassette transporter inhibition in cancer cells). Use orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic activity) to validate results .
Q. How are molecular docking studies used to design this compound derivatives for kinase inhibition?
Dock the compound into kinase ATP pockets (e.g., EGFR or CDK2) using AutoDock Vina. Modify the methyl or bromine substituents to enhance hydrophobic interactions or hydrogen bonding with catalytic lysine residues. Validate with in vitro IC₅₀ measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
